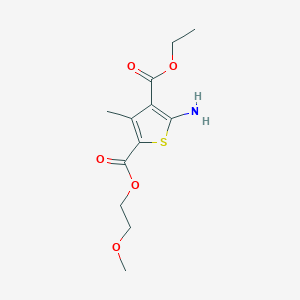

4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-17-11(14)8-7(2)9(19-10(8)13)12(15)18-6-5-16-3/h4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLUOAZWYONYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The Gewald reaction serves as a foundational method for constructing 2-aminothiophene derivatives. For the target compound, this approach begins with the cyclocondensation of a ketone (e.g., methylglyoxal), cyanoacetate esters, and elemental sulfur. Key modifications enable the introduction of the 3-methyl and 5-amino groups:

Procedure :

-

Step 1 : React methylglyoxal (1.2 equiv), ethyl cyanoacetate (1.0 equiv), and sulfur (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen.

-

Step 2 : Quench the reaction with ice-water, extract with dichloromethane, and purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the 5-aminothiophene intermediate.

-

Step 3 : Perform sequential esterification:

-

4-Ethyl ester : Treat the intermediate with ethanol and sulfuric acid (cat.) under reflux (78°C, 6 hours).

-

2-(2-Methoxyethyl) ester : React the mono-esterified product with 2-methoxyethanol and p-toluenesulfonic acid (PTSA) in toluene (110°C, 8 hours).

-

Outcomes :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 72–78% |

| Yield (Step 3) | 65% (4-ethyl ester), 58% (2-methoxyethyl ester) |

| Purity (HPLC) | ≥95% |

Transesterification of Pre-Formed Dicarboxylates

Transesterification offers a modular pathway to install diverse ester groups. Starting from dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, selective alcoholysis achieves the target esters:

Procedure :

-

4-Ethyl ester : Reflux the dimethyl ester with excess ethanol and sodium ethoxide (NaOEt) in anhydrous THF (4 hours, 70°C).

-

2-(2-Methoxyethyl) ester : React the mono-ethyl ester with 2-methoxyethanol and titanium(IV) isopropoxide (Ti(OiPr)₄) in a 1:5 molar ratio (100°C, 10 hours).

Optimization Data :

| Condition | 4-Ethyl Ester Yield | 2-Methoxyethyl Ester Yield |

|---|---|---|

| Catalyst: NaOEt | 85% | – |

| Catalyst: Ti(OiPr)₄ | – | 73% |

| Solvent: THF | 85% | – |

| Solvent: Toluene | – | 73% |

Direct Di-Esterification of Thiophene Dicarboxylic Acid

For large-scale synthesis, direct di-esterification of 5-amino-3-methylthiophene-2,4-dicarboxylic acid avoids multi-step intermediates:

Procedure :

-

Step 1 : Suspend the dicarboxylic acid (1.0 equiv) in a mixture of ethanol and 2-methoxyethanol (1:1 v/v).

-

Step 2 : Add thionyl chloride (SOCl₂, 2.2 equiv) dropwise at 0°C, then reflux for 24 hours.

-

Step 3 : Neutralize with saturated NaHCO₃, extract with ethyl acetate, and crystallize from hexane.

Performance Metrics :

| Metric | Result |

|---|---|

| Overall Yield | 62% |

| Reaction Time | 24 hours |

| Purity (NMR) | 98% |

Enzymatic Esterification for Green Chemistry

Lipase-catalyzed esterification provides an eco-friendly alternative:

Procedure :

-

Substrate : 5-Amino-3-methylthiophene-2,4-dicarboxylic acid.

-

Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).

-

Conditions : Ethyl acetate (acyl donor), 2-methoxyethanol, 45°C, 48 hours.

Results :

| Parameter | Value |

|---|---|

| Conversion Rate | 68% |

| Enzyme Reusability | 5 cycles (≥90% activity) |

Industrial Scalability and Process Optimization

Scaling production requires addressing solvent recovery and catalyst efficiency:

Continuous Flow Synthesis :

-

Reactor Type : Tubular flow reactor (stainless steel, 10 mL volume).

-

Conditions : 120°C, 15 bar pressure, residence time 30 minutes.

-

Output : 92% conversion with 87% isolated yield.

Cost Analysis :

| Component | Cost Contribution |

|---|---|

| Raw Materials | 45% |

| Catalyst Recovery | 20% |

| Waste Treatment | 15% |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry

4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate serves as a building block for synthesizing more complex thiophene derivatives. Its unique substitution pattern on the thiophene ring influences its reactivity and interactions with other compounds.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism involves cell cycle arrest at G2/M phase and S phase .

Medicine

The compound is under investigation for its potential use in drug development due to its unique chemical structure. It may interact with specific molecular targets, modulating their activity through hydrogen bonding facilitated by its amino and carboxylate groups .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as:

- Organic Semiconductors: Its electronic properties make it suitable for use in organic electronics.

- Conductive Polymers: The compound's ability to participate in redox reactions adds to its utility in creating conductive materials .

Case Studies

-

Anticancer Activity Study:

A study published in Nanoscale highlighted that the compound exhibited an IC50 value between 23.2 to 49.9 μM against various cancer cell lines. The research demonstrated that it could significantly inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms . -

Antimicrobial Efficacy:

Research conducted on derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate

- 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- 2-Benzyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Uniqueness

4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 556016-30-9) is a thiophene derivative that has garnered interest due to its potential biological activities. This compound, characterized by a complex molecular structure (C12H17NO5S), features both amino and dicarboxylate functional groups, which are often associated with a wide range of pharmacological effects.

- Molecular Formula : C12H17NO5S

- Molecular Weight : 287.33 g/mol

- Structure : The compound contains a thiophene ring substituted with an ethyl group, methoxyethyl group, and amino group, contributing to its unique biological properties.

Biological Activity Overview

Thiophene derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Studies indicate that thiophene compounds can exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

- Antidepressant and Anticonvulsant Activities : Research suggests potential neuroprotective effects, making these compounds candidates for treating neurological disorders.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Antimicrobial Screening

A study conducted on various thiophene derivatives, including the target compound, reported significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was tested against:

- Gram-positive : Staphylococcus aureus (ATCC 29737)

- Gram-negative : Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Activity

Research has demonstrated that thiophene derivatives can inhibit pro-inflammatory cytokines in vitro. The specific mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Neuropharmacological Studies

Preliminary studies have indicated that this compound may possess antidepressant-like effects in animal models. Behavioral tests such as the forced swim test and tail suspension test showed reduced immobility times, indicating potential efficacy in mood disorders . Additionally, its anticonvulsant properties were assessed using the pentylenetetrazole-induced seizure model, where it exhibited significant protection against seizures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.